(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
Overview
Description
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is a hypervalent iodine compound known for its utility in organic synthesis. This compound is part of the diaryliodonium salts family, which are characterized by their high reactivity and ability to act as electrophilic arylating agents. These properties make them valuable in various chemical transformations, including cross-coupling reactions and arylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodoarenes with suitable oxidants to form the iodonium intermediate, followed by ligand exchange with an arene. One common method includes the use of hypervalent iodine reagents and boron Lewis acids . Another approach involves the electrochemical synthesis of diaryliodonium salts, which is a scalable and efficient method .
Industrial Production Methods
Industrial production of diaryliodonium salts, including this compound, often employs continuous-flow synthesis techniques. This method allows for the safe and scalable production of these compounds with high efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions and boron reagents for transmetalation processes. Typical reaction conditions involve mild temperatures and the use of organic solvents such as acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include arylated compounds, such as aryl ethers, aryl amines, and aryl sulfides .
Scientific Research Applications
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate involves its ability to act as an electrophilic arylating agent. It facilitates the transfer of an aryl group to a nucleophile, forming new carbon-aryl or heteroatom-aryl bonds. This process is often catalyzed by transition metals such as palladium .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl)iodonium trifluoromethanesulfonate
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
- Diphenyliodonium triflate
Uniqueness
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which provide distinct reactivity and selectivity in arylation reactions. Its methoxy group enhances its electrophilicity, making it a more effective arylating agent compared to other diaryliodonium salts .
Properties
IUPAC Name |
(4-methoxyphenyl)-phenyliodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IO.CHF3O3S/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLFXLNXREQFW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3IO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370539 | |
Record name | AC1MC22W | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115298-63-0 | |
Record name | AC1MC22W | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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